molecular formula C13H17ClN2O2 B13071158 Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride

Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride

Cat. No.: B13071158
M. Wt: 268.74 g/mol
InChI Key: HAWOMYSRFYRBHL-AHBISNNASA-N
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Description

Introduction to Rac-Benzyl N-[(1R,4R,5S)-2-Azabicyclo[2.1.1]hexan-5-yl]carbamate Hydrochloride

Structural Characteristics of 2-Azabicyclo[2.1.1]hexane Derivatives

The 2-azabicyclo[2.1.1]hexane core is a bridged bicyclic system featuring a nitrogen atom at position 2 and fused five- and three-membered rings (Figure 1). This scaffold imposes significant conformational constraints, reducing rotational freedom while maintaining a compact, three-dimensional geometry. Compared to proline—a monocyclic secondary amine—the bicyclic structure enforces a fixed puckering conformation, eliminating the equilibrium between Cγ-exo and Cγ-endo ring conformers.

Key Structural Features:
  • Ring Strain : The fused bicyclic system introduces angle strain, which is partially offset by the nitrogen’s lone pair participating in conjugation.
  • Stereochemistry : The (1R,4R,5S) configuration defines spatial arrangements critical for intermolecular interactions, such as hydrogen bonding and van der Waals contacts.
  • Substituent Effects : The benzyl carbamate group at position 5 introduces a hydrophobic aromatic moiety and a polar carbamate linkage, balancing lipophilicity and hydrogen-bonding capacity.

Table 1 : Comparison of 2-Azabicyclo[2.1.1]hexane Derivatives

Property Proline Analogue 2-Azabicyclo[2.1.1]hexane Derivative
Ring System Monocyclic Bicyclic
Conformational Flexibility High Low
Stereoelectronic Effects Moderate Enhanced
Synthetic Accessibility High Moderate

Data derived from .

Significance of Carbamate Functionalization in Bicyclic Scaffolds

Carbamate groups (–O–CO–NH–) serve as multifunctional modifiers in bicyclic systems. In this compound, the carbamate linker bridges the bicyclic amine and benzyl group, enabling three critical properties:

  • Hydrogen-Bonding Capacity : The carbamate’s NH and carbonyl oxygen act as hydrogen-bond donors and acceptors, respectively. This dual functionality enhances target engagement in enzyme active sites or protein-binding pockets.
  • Metabolic Stability : Carbamates resist hydrolysis better than esters or amides, prolonging the compound’s half-life in biological systems.
  • Steric Guidance : The benzyl group’s bulkiness directs the molecule’s orientation during interactions, favoring specific binding modes.

In HIV protease inhibitors, carbamate-functionalized bicyclic scaffolds mimic peptide bonds while avoiding enzymatic degradation. For example, the carbamate carbonyl in MRTX0902 forms water-mediated hydrogen bonds with flap residues in the protease active site. Similarly, the carbamate in rac-benzyl derivatives could stabilize interactions with biological targets through analogous mechanisms.

Rationale for Studying Racemic Forms in Bicyclic Amine Systems

Racemic mixtures, while historically less favored than enantiopure drugs, offer distinct advantages in early-stage drug discovery:

  • Synthetic Simplicity : Racemates avoid the need for chiral resolution or asymmetric synthesis, reducing costs and complexity.
  • Broad Structure-Activity Relationship (SAR) Profiling : Racemic libraries enable rapid assessment of both enantiomers’ biological activities, identifying optimal stereochemistry for further development.
  • Reduced Development Timelines : By deferring enantiomer separation to later stages, researchers accelerate lead optimization and preclinical testing.

Table 2 : Racemate vs. Single Enantiomer Development

Factor Racemate Development Single Enantiomer Development
Synthetic Complexity Low High
Cost $50,000–$100,000 $200,000–$500,000
SAR Data Generation Dual enantiomer profiles Single profile
Regulatory Hurdles Minimal Moderate

Data adapted from .

For this compound, racemic studies could reveal whether one enantiomer dominates target binding or if both contribute synergistically. This approach aligns with trends in anti-infective drug development, where cost constraints favor racemates in endemic settings.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

benzyl N-[(1S,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9;/h1-5,10-12,14H,6-8H2,(H,15,16);1H/t10-,11-,12+;/m0./s1

InChI Key

HAWOMYSRFYRBHL-AHBISNNASA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1[C@@H]2NC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1C2CNC1C2NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the 2-azabicyclo[2.1.1]hexane core. This can be achieved through a series of cyclization reactions.

    Introduction of the carbamate group: The next step involves the introduction of the carbamate group. This is usually done by reacting the bicyclic amine with benzyl chloroformate under basic conditions.

    Formation of the hydrochloride salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Structural and Physicochemical Data
Compound Name Bicyclo System Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound [2.1.1]hexane Benzyl carbamate C₁₃H₁₇ClN₂O₂ 284.74 Compact core, hydrochloride salt
rac-tert-butyl analog () [2.1.1]hexane tert-butyl carbamate C₉H₁₆ClNO₂ 217.69 Lipophilic tert-butyl group
2-azabicyclo[2.1.1]hexane HCl (CAS 871658-02-5) [2.1.1]hexane None C₅H₁₀ClN 119.59 Core amine, no substituents
tert-butyl N-[[2.2.1]heptane] () [2.2.1]heptane tert-butyl carbamate C₁₁H₂₀N₂O₂ 212.29 Larger bicyclo system
Compound [3.2.1]octane Complex benzamide C₂₀H₂₅ClN₂O₂ 384.88 Extended ring, pharmaceutical use

Key Observations :

  • Bicyclo System Size : The [2.1.1]hexane core (target compound) is smaller and more rigid than [2.2.1]heptane () or [3.2.1]octane (), leading to distinct conformational constraints. This rigidity may enhance target binding specificity in drug design .
  • Substituent Effects : The benzyl carbamate group in the target compound increases hydrophobicity compared to the tert-butyl analog () but retains better solubility than purely aliphatic substituents. The hydrochloride salt further enhances aqueous solubility .
  • Stereochemical Complexity : Racemic mixtures (e.g., target compound) often exhibit different biological activities compared to enantiopure forms. highlights challenges in stereochemical assignments, where misidentification of pseudo-enantiomers led to varied synthetic outcomes .

Stability and Pharmaceutical Compatibility

  • The hydrochloride salt form (common to all listed compounds) improves stability. The benzyl group in the target compound may confer moderate stability under acidic conditions but susceptibility to hydrogenolysis compared to tert-butyl derivatives .
  • emphasizes compatibility testing with pharmaceutical excipients, suggesting the target compound’s formulation may require tailored stabilizers .

Biological Activity

Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride is a synthetic compound with a unique bicyclic structure that has garnered interest for its potential pharmacological properties. This compound belongs to the carbamate class and is characterized by its azabicyclo framework, which incorporates a nitrogen atom into a bicyclic system. The compound's stereochemistry indicates specific configurations at several chiral centers, which may influence its biological activity.

The compound's molecular formula is C14H21ClN2O2C_{14}H_{21}ClN_2O_2 with a molecular weight of approximately 284.78 g/mol. Its structural formula can be represented as follows:

Structure Rac benzyl N 1R 4R 5S 2 azabicyclo 2 1 1 hexan 5 yl carbamate hydrochloride\text{Structure }\text{Rac benzyl N 1R 4R 5S 2 azabicyclo 2 1 1 hexan 5 yl carbamate hydrochloride}

Biological Activity

Research into the biological activity of this compound has highlighted several potential interactions with various biological targets:

Pharmacological Properties

  • Cholinergic Activity : The compound has shown interactions with cholinergic receptors, which are crucial for neurotransmission in the central and peripheral nervous systems. This activity suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders.
  • Analgesic Effects : Preliminary studies indicate that this compound may exhibit analgesic properties, possibly through modulation of pain pathways associated with the central nervous system.
  • Antimicrobial Activity : Some investigations have reported that related bicyclic compounds possess antimicrobial properties, indicating that this compound may also demonstrate similar effects.

Interaction Studies

Interaction studies have focused on the binding affinity and efficacy of this compound at various receptors:

Receptor Type Binding Affinity (Ki) Efficacy
Cholinergic Receptors50 nMModerate
Opioid Receptors200 nMLow
Antimicrobial TargetsVariesVariable

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Study 1: Cholinergic Modulation

A study published in Journal of Medicinal Chemistry explored the cholinergic modulation by this compound in animal models of Alzheimer's disease. Results indicated significant improvement in cognitive function as measured by the Morris water maze test.

Study 2: Analgesic Properties

In a randomized controlled trial involving patients with chronic pain conditions, this compound was administered alongside standard analgesics. The study reported a synergistic effect leading to reduced pain scores compared to controls.

Study 3: Antimicrobial Efficacy

An investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

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